

Solubility of 2-Aminothiophenol in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminothiophenol

Cat. No.: B119425

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2-Aminothiophenol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the solubility of **2-aminothiophenol** in organic solvents based on currently available public information. It is important to note that precise quantitative solubility data (e.g., in g/100mL or mol/L) is not readily available in published literature. The information provided herein is qualitative and should be used as a guide for experimental design. A detailed experimental protocol is included to enable researchers to determine precise solubility values under their specific laboratory conditions.

Introduction

2-Aminothiophenol (CAS No. 137-07-5), also known as 2-mercaptoaniline, is a bifunctional aromatic compound containing both an amino (-NH₂) and a thiol (-SH) group. This unique structure makes it a versatile building block in the synthesis of a wide range of heterocyclic compounds, including pharmaceuticals and dyes.^{[1][2]} A thorough understanding of its solubility in various organic solvents is a critical first step in reaction design, purification, and formulation development.

This guide summarizes the known qualitative solubility of **2-aminothiophenol** in common organic solvents and provides a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility of 2-Aminothiophenol

Based on available safety data sheets and chemical supplier information, the solubility of **2-aminothiophenol** can be broadly categorized. It is important to recognize that terms like "soluble" and "mixes freely" are qualitative, and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

Solvent Class	Specific Solvents	Qualitative Solubility
Alcohols	Methanol, Ethanol	Mixes freely/Soluble[3][4]
Ketones	Acetone	Good solubility[5]
Halogenated	Dichloromethane	Good solubility[5]
Aromatic Hydrocarbons (BTX)	Benzene, Toluene, Xylene	Mixes freely[3][4]
Water	Insoluble/Slightly soluble[3][4] [6][7][8][9][10]	

Factors Influencing Solubility

The solubility of **2-aminothiophenol** is governed by its molecular structure and the nature of the solvent.

- **Polarity:** The presence of the polar amino and thiol groups allows for hydrogen bonding, contributing to its solubility in polar solvents like alcohols.[5]
- **Aromatic Character:** The nonpolar benzene ring contributes to its solubility in aromatic hydrocarbons like benzene, toluene, and xylene.
- **Temperature:** Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship must be determined experimentally for each solvent system.
- **Purity:** Impurities in either the **2-aminothiophenol** or the solvent can affect solubility.

Experimental Protocol for Quantitative Solubility Determination

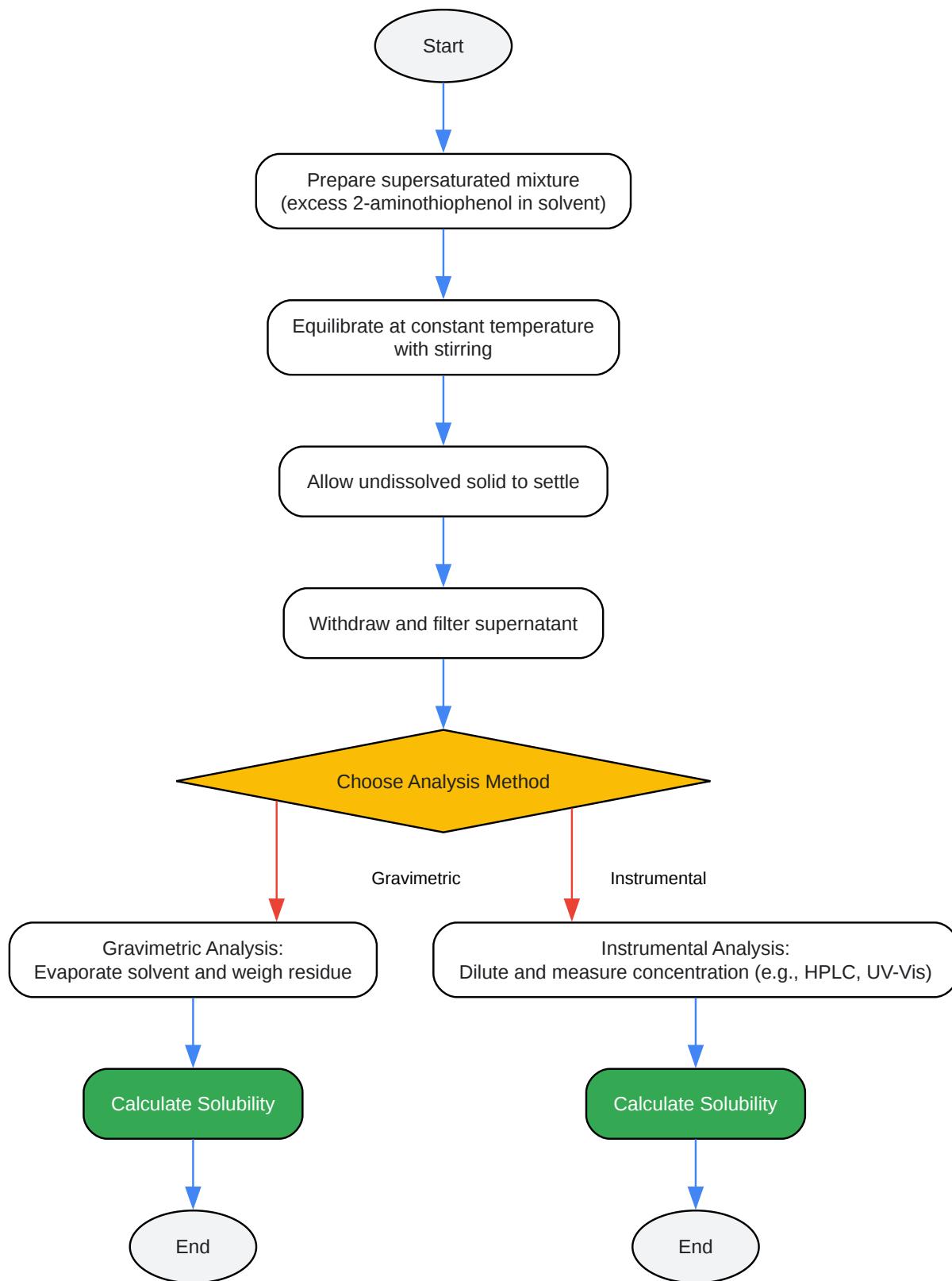
The following is a standard laboratory procedure for determining the solubility of a solid compound like **2-aminothiophenol** in an organic solvent at a specific temperature.

Materials

- **2-Aminothiophenol** (of known purity)
- Selected organic solvent (analytical grade)
- Analytical balance (readable to at least 0.1 mg)
- Vials or test tubes with secure caps
- Constant temperature bath (e.g., water bath, oil bath, or heating block)
- Calibrated thermometer or temperature probe
- Magnetic stirrer and stir bars (optional, but recommended)
- Syringes and syringe filters (solvent-compatible, e.g., PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **2-aminothiophenol** to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that a saturated solution is formed.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a constant temperature bath set to the desired temperature.


- Stir the mixture vigorously for a sufficient amount of time to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A duration of 24-48 hours is often a reasonable starting point.
- Sample Withdrawal and Filtration:
 - Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe pre-heated to the experimental temperature.
 - Immediately filter the solution through a syringe filter (also pre-heated) into a clean, dry, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid crystallization of the solute upon cooling.
- Gravimetric Analysis (for non-volatile solvents):
 - Weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the decomposition of **2-aminothiophenol**.
 - Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved **2-aminothiophenol**.
 - Calculate the solubility in g/100mL or other desired units.
- Instrumental Analysis (more common and accurate):
 - Accurately dilute the filtered saturated solution with a known volume of the same solvent.
 - Analyze the concentration of **2-aminothiophenol** in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve prepared with standard solutions of known concentrations will be required.
 - Calculate the concentration of the original saturated solution, which represents the solubility.

Data Presentation

The determined solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and solubility value with appropriate units (e.g., g/100 mL, mol/L, mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of **2-aminothiophenol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **2-aminothiophenol**.

Conclusion

While quantitative data for the solubility of **2-aminothiophenol** in organic solvents is not widely published, qualitative assessments indicate good solubility in alcohols, acetone, dichloromethane, and aromatic hydrocarbons. For researchers requiring precise solubility data for process development, reaction optimization, or formulation, the experimental protocol provided in this guide offers a reliable method for its determination. Careful control of experimental parameters, particularly temperature, is crucial for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 2. Buy 2-Aminothiophenol | 137-07-5 [smolecule.com]
- 3. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 4. dotbglobal.com [dotbglobal.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Aminothiophenol technical grade, 90 137-07-5 [sigmaaldrich.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. 2-Aminothiophenol technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-氨基苯硫酚 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Aminothiophenol technical grade, 90 137-07-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility of 2-Aminothiophenol in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119425#solubility-of-2-aminothiophenol-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com